![molecular formula C12H17NO3 B2860773 N-isopropyl-2-(3-methoxyphenoxy)acetamide CAS No. 391221-84-4](/img/structure/B2860773.png)
N-isopropyl-2-(3-methoxyphenoxy)acetamide
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Description
“N-isopropyl-2-(3-methoxyphenoxy)acetamide” is a synthetic chemical compound with the CAS Number: 1459264-33-5 . It has a molecular weight of 207.27 and a linear formula of C12H17NO2 . This compound is not intended for human or veterinary use but is used for research purposes.
Molecular Structure Analysis
The molecular structure of “N-isopropyl-2-(3-methoxyphenoxy)acetamide” is represented by the linear formula C12H17NO2 . The molecular weight of this compound is 207.27 .Scientific Research Applications
Polymer Synthesis and Stereochemistry : The synthesis of polymeric derivatives of 4-methoxyphenylacetic acid, related to N-isopropyl-2-(3-methoxyphenoxy)acetamide, involves free radical polymerization. These polymers potentially support pharmacological residues with complementary action. The stereochemical configuration of the polymers was analyzed using NMR spectroscopies (Román & Gallardo, 1992).
Anticonvulsant Activities : Studies on functionalized N-benzyl 2-acetamidoacetamides, which share a structural similarity with N-isopropyl-2-(3-methoxyphenoxy)acetamide, have shown significant anticonvulsant activities. This research explores the importance of the 2-acetamido substituent in these compounds for anticonvulsant activity (Choi, Stables, & Kohn, 1996).
Pharmacological Assessment of Acetamide Derivatives : A study conducted on N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl)ethyl)-2-phenoxyacetamide derivatives identified their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups enhanced the activities of these compounds (Rani, Pal, Hegde, & Hashim, 2016).
Acetaminophen Poisoning Management : Research on N-acetylcysteine, structurally related to N-isopropyl-2-(3-methoxyphenoxy)acetamide, discusses its use in managing acetaminophen poisoning. This highlights the broader pharmacological applications of acetamide derivatives (Prescott, 2005).
Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, a compound related to N-isopropyl-2-(3-methoxyphenoxy)acetamide, is used in the synthesis of antimalarial drugs. A study on the chemoselective monoacetylation of 2-aminophenol highlights the importance of this compound in pharmaceutical synthesis (Magadum & Yadav, 2018).
Metabolism and Drug Mechanisms : A study investigating the metabolism of acetaminophen, which shares structural similarities with N-isopropyl-2-(3-methoxyphenoxy)acetamide, provides insights into the complex metabolic pathways of such drugs. It discusses the role of cyclooxygenase in the drug's action (Botting, 2000).
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-9(2)13-12(14)8-16-11-6-4-5-10(7-11)15-3/h4-7,9H,8H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOYWMNMDWALLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=CC(=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-(3-methoxyphenoxy)acetamide |
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